molecular formula C15H19N3OS B2906642 4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE CAS No. 329063-15-2

4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE

Cat. No.: B2906642
CAS No.: 329063-15-2
M. Wt: 289.4
InChI Key: ZOCJVKYOIHAQNJ-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE is a chemical compound with the molecular formula C15H19N3OS. It belongs to the class of N-acylpiperidines and is characterized by its pyridinecarbonitrile core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with 2-oxo-2-(1-piperidinyl)ethyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonates, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE is unique due to its specific substitution pattern and the presence of both a piperidinyl and a thioether group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,6-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-8-12(2)17-15(13(11)9-16)20-10-14(19)18-6-4-3-5-7-18/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJVKYOIHAQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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